N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide
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Overview
Description
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, a phenylsulfanyl group, and an acetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, while the acetamide moiety is often formed through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylsulfanyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring and has shown antibacterial activity.
(4-Nitrophenyl)sulfonyltryptophan: A sulfonamide compound with potential antiviral activity.
Uniqueness
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide is unique due to its combination of the oxadiazole ring, phenylsulfanyl group, and acetamide moiety.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-24(20(25)15-27-18-7-5-4-6-8-18)14-19-22-21(23-26-19)17-11-9-16(2)10-12-17/h3-12H,1,13-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYWYJSBJYPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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